molecular formula C32H36ClN3O9S B10859750 Clothixamide maleate CAS No. 4434-20-2

Clothixamide maleate

Cat. No.: B10859750
CAS No.: 4434-20-2
M. Wt: 674.2 g/mol
InChI Key: PDAUESICMCKTDM-SPIKMXEPSA-N
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Preparation Methods

The preparation of clothixamide maleate involves several synthetic routes. One method includes reacting chlorobenzonitrile with 2-halopyridine under the action of sodium amide to obtain a crude product of 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile. This crude product is then reacted with an ethyl acetate solution of hydrogen chloride to obtain 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile hydrochloride precipitate . This method is noted for its simplicity, lower equipment requirements, and suitability for industrial scale-up production .

Chemical Reactions Analysis

Clothixamide maleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Clothixamide maleate has several scientific research applications:

Mechanism of Action

Clothixamide maleate exerts its effects by acting as a dopamine antagonist. It binds to dopamine receptors, blocking the action of dopamine and thereby reducing the symptoms associated with mental diseases and excited states . This mechanism of action is similar to other dopamine antagonists used in the treatment of mental disorders.

Comparison with Similar Compounds

Clothixamide maleate can be compared with other similar compounds, such as chlorpheniramine maleate and dexchlorpheniramine maleate. These compounds also act as antagonists to histamine H1 receptors and are used in the treatment of allergic reactions . this compound is unique in its potent antiemetic properties and its specific use in the control of excited states .

Similar Compounds

  • Chlorpheniramine maleate
  • Dexchlorpheniramine maleate

Properties

CAS No.

4434-20-2

Molecular Formula

C32H36ClN3O9S

Molecular Weight

674.2 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide

InChI

InChI=1S/C24H28ClN3OS.2C4H4O4/c1-26-24(29)10-12-28-15-13-27(14-16-28)11-4-6-19-20-5-2-3-7-22(20)30-23-9-8-18(25)17-21(19)23;2*5-3(6)1-2-4(7)8/h2-3,5-9,17H,4,10-16H2,1H3,(H,26,29);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

PDAUESICMCKTDM-SPIKMXEPSA-N

Isomeric SMILES

CNC(=O)CCN1CCN(CC1)CCC=C2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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